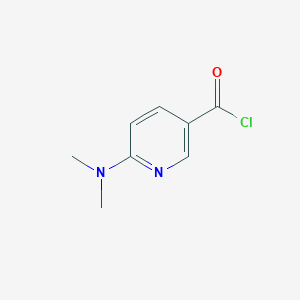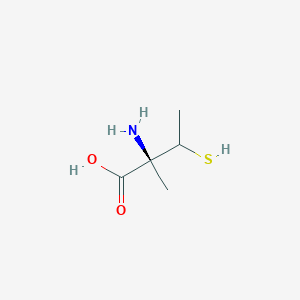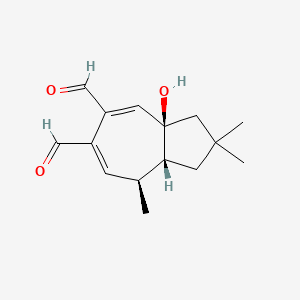
9-Hydroxyvelleral
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxyvelleral is an organic compound with the molecular formula C15H20O3. It is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. This compound is notable for its presence in certain plant species and has been the subject of various scientific studies due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyvelleral typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of a precursor molecule to form the sesquiterpene skeleton.
Introduction of functional groups: Hydroxylation and other functional group modifications are carried out to introduce the hydroxyl group at the 9th position.
Purification: The final product is purified using techniques such as chromatography.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound in large quantities. These methods are often more sustainable and cost-effective compared to traditional chemical synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group can be converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Oxidation products: Aldehydes, ketones.
Reduction products: Alcohols, alkanes.
Substitution products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its role in plant defense mechanisms.
Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer properties.
Industry: Used in the development of natural pesticides and herbicides.
Mechanism of Action
The mechanism of action of 9-Hydroxyvelleral involves its interaction with specific molecular targets within cells. It can modulate signaling pathways, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Velleral: Another sesquiterpene lactone with a similar structure but lacking the hydroxyl group at the 9th position.
Parthenolide: A sesquiterpene lactone known for its anti-inflammatory and anticancer properties.
Artemisinin: A sesquiterpene lactone used as an antimalarial drug.
Uniqueness of 9-Hydroxyvelleral: this compound is unique due to its specific hydroxylation pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships in sesquiterpene lactones.
Properties
CAS No. |
96910-73-5 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3aS,8S,8aR)-3a-hydroxy-2,2,8-trimethyl-1,3,8,8a-tetrahydroazulene-5,6-dicarbaldehyde |
InChI |
InChI=1S/C15H20O3/c1-10-4-11(7-16)12(8-17)5-15(18)9-14(2,3)6-13(10)15/h4-5,7-8,10,13,18H,6,9H2,1-3H3/t10-,13+,15-/m0/s1 |
InChI Key |
ABDLNDXNWOFSAT-ZBINZKHDSA-N |
Isomeric SMILES |
C[C@H]1C=C(C(=C[C@]2([C@@H]1CC(C2)(C)C)O)C=O)C=O |
Canonical SMILES |
CC1C=C(C(=CC2(C1CC(C2)(C)C)O)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-4-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B15347888.png)
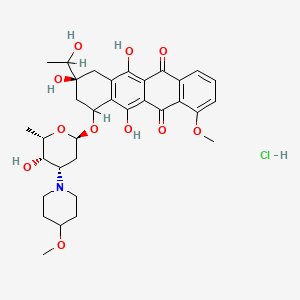
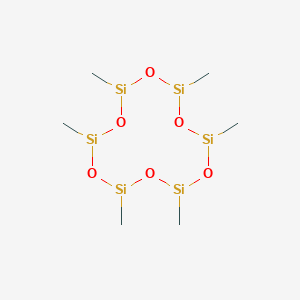
![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B15347903.png)
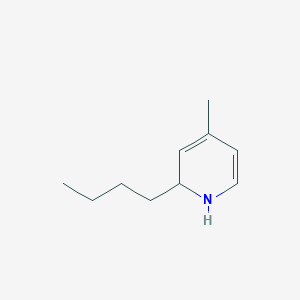
![Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B15347921.png)
![2-[[4-[(2,5-Dichlorophenyl)azo]-3-methylphenyl]ethylamino]ethanol](/img/structure/B15347930.png)
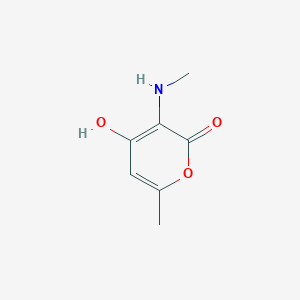
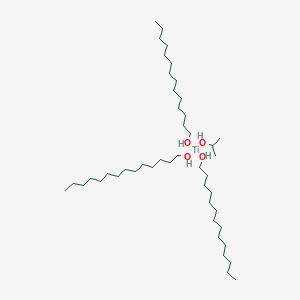
![7-(2-(Dimethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B15347955.png)
